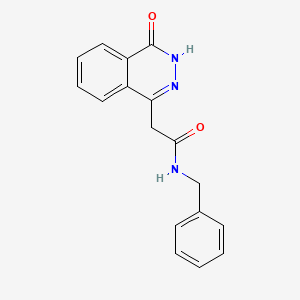![molecular formula C20H22N10Na2O10P2S2 B14093514 disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B14093514.png)
disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is a complex organic compound known for its significant role in various biochemical processes. This compound is a cyclic dinucleotide that functions as an endogenous second messenger, detecting cytosolic DNA and inducing STING-dependent interferon type 1 responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol involves multiple steps. The key steps include the formation of the cyclic structure and the incorporation of the purine bases. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is achieved through large-scale synthesis processes that optimize yield and purity. These methods often involve automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol has numerous scientific research applications. It is widely used in chemistry for studying reaction mechanisms and in biology for investigating cellular signaling pathways. In medicine, it is used as a STING agonist to trigger immune responses, making it valuable in immunotherapy research .
Mécanisme D'action
The compound exerts its effects by binding to the STING (Stimulator of Interferon Genes) receptor, which activates the production of type I interferons in response to cytosolic DNA. This activation triggers a cascade of immune responses, enhancing the body’s ability to fight infections and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2’,3’-cyclic GMP-AMP (2’-3’-cGAMP)
- 2’-5’ cyclic GMP-AMP (2’-5’-cGAMP)
- 3’-5’ cyclic GMP-AMP (3’-5’-cGAMP)
Uniqueness: Disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is unique due to its specific binding affinity to the STING receptor and its ability to induce a potent immune response. This makes it particularly valuable in immunotherapy research compared to other cyclic dinucleotides .
Propriétés
Formule moléculaire |
C20H22N10Na2O10P2S2 |
|---|---|
Poids moléculaire |
734.5 g/mol |
Nom IUPAC |
disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11+,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
Clé InChI |
GDWOOOCBNOMMTL-NNEFDDHCSA-L |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14093436.png)
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B14093441.png)
![5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide](/img/structure/B14093443.png)
![1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093453.png)

![2-[4,5-Dihydroxy-2-[(10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl)oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14093469.png)
![5,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093474.png)

![2-(2-Methoxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093478.png)
![Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate](/img/structure/B14093484.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093489.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093497.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093498.png)
![1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093500.png)
